molecular formula C13H18F2N2 B12115955 4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- CAS No. 1152543-47-9

4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-

Cat. No.: B12115955
CAS No.: 1152543-47-9
M. Wt: 240.29 g/mol
InChI Key: WUVKOJXLYBWORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring substituted with an amine group and a 3,4-difluorophenyl group, making it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- typically involves the reaction of 4-piperidone with 3,4-difluorophenyl ethylamine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Difluorophenyl)piperidin-4-one
  • N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine
  • 1-Benzyl-4-piperidone
  • N-Methyl-4-piperidone

Uniqueness

4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,4-difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1152543-47-9

Molecular Formula

C13H18F2N2

Molecular Weight

240.29 g/mol

IUPAC Name

1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-amine

InChI

InChI=1S/C13H18F2N2/c1-9(17-6-4-11(16)5-7-17)10-2-3-12(14)13(15)8-10/h2-3,8-9,11H,4-7,16H2,1H3

InChI Key

WUVKOJXLYBWORD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N2CCC(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.